acetic acid CAS No. 1796895-75-4](/img/structure/B2409726.png)

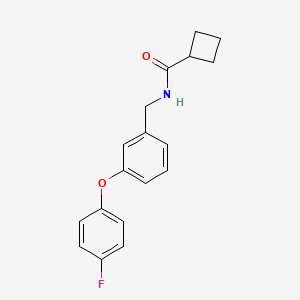

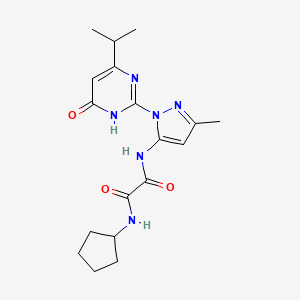

[(2-amino-9H-purin-6-yl)amino](phenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-amino-9H-purin-6-yl)aminoacetic acid” is a purine derivative . It’s also known as 2-Amino-6-chloro-9H-purine-9-acetic acid . The empirical formula is C7H6ClN5O2 and the molecular weight is 227.61 .

Synthesis Analysis

The synthesis of this compound can involve various methods. For instance, 2-Amino-6-chloro-9H-purine-9-acetic acid may be used as a starting material in the synthesis of 6-decyloxy substituted purine intermediates and 6-decylthio substituted purine intermediates . Another method involves the use of 6-Chloroguanine and Benzyl 2-bromoacetate .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNc1nc (Cl)c2ncn (CC (O)=O)c2n1 . This represents the connectivity and arrangement of atoms in the molecule. Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used as a starting material in the synthesis of 6-decyloxy substituted purine intermediates and 6-decylthio substituted purine intermediates .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C7H6ClN5O2 and the molecular weight is 227.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.Scientific Research Applications

Crystal Engineering with Purine Derivatives

Mohapatra and Verma (2016) explored the interaction of modified purine ligands, including 2-(2-amino-9H-purin-9-yl) acetic acid, with d10 transition metal ions. This study resulted in various complex structures, such as two-dimensional polymeric structures and discrete dimeric structures, highlighting the potential for designing advanced materials and catalysts (Mohapatra & Verma, 2016).

Synthesis of Nucleoside and Nucleotide Analogs

Janeba, Holý, and Masojídková (2000) demonstrated the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one, a closely related compound. These analogs have potential applications in medicinal chemistry, especially in the design of new therapeutic agents (Janeba, Holý, & Masojídková, 2000).

Purine-Amino Acid Conjugates

Čapek, Pohl, and Hocek (2005) synthesized enantiomerically pure 4-(purin-6-yl)phenylalanines, a novel type of stable amino acid-purine conjugates. This work demonstrates the potential for creating new biologically active compounds by combining purine and amino acid structures (Čapek, Pohl, & Hocek, 2005).

Cytokinin Activity of Purinylamino Acids

Letham and Young (1971) synthesized a series of N-(purin-6-yl)amino acids and evaluated their cytokinin activities. The study found that cytokinin activity was greatly reduced by the presence of an unesterified carboxylic acid group in the substituent of a 6-(substituted amino)purine (Letham & Young, 1971).

properties

IUPAC Name |

2-[(2-amino-7H-purin-6-yl)amino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c14-13-18-10-9(15-6-16-10)11(19-13)17-8(12(20)21)7-4-2-1-3-5-7/h1-6,8H,(H,20,21)(H4,14,15,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSQAPIJDNCNOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC2=NC(=NC3=C2NC=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B2409643.png)

![3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2409652.png)

![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide](/img/structure/B2409654.png)

![[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2409661.png)

![Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate](/img/structure/B2409662.png)

![2-Chloro-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide](/img/structure/B2409664.png)